

A Technical Guide to the Spectroscopic Data of 5-Bromoisophthalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromoisophthalic acid

Cat. No.: B171778

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromoisophthalic acid** (CAS No. 23351-91-9).^{[1][2]} Aimed at researchers, scientists, and drug development professionals, this document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is organized into clear, tabular formats for ease of reference and comparison. Furthermore, this guide outlines the experimental protocols employed for data acquisition and includes a logical workflow diagram to illustrate the process of spectroscopic analysis.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for **5-Bromoisophthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms. The ¹H and ¹³C NMR data for **5-Bromoisophthalic acid** are presented below.

Table 1: ¹H NMR Spectroscopic Data for **5-Bromoisophthalic acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.35	t (triplet)	H-2
8.50	d (doublet)	H-4, H-6

Note: Data interpreted from similar compounds and general knowledge of aromatic proton chemical shifts. Specific experimental data from a peer-reviewed source is not readily available.

Table 2: ^{13}C NMR Spectroscopic Data for **5-Bromoisophthalic acid**

Chemical Shift (δ) ppm	Assignment
123.0	C-5
132.5	C-1, C-3
135.0	C-4, C-6
138.0	C-2
165.5	COOH

Note: Data is predicted based on the structure and known chemical shifts for similar aromatic carboxylic acids. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **5-Bromoisophthalic acid** are summarized below.

Table 3: IR Spectroscopic Data for **5-Bromoisophthalic acid**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3100 - 2500	Broad, Strong	O-H Stretch	Carboxylic Acid
1720 - 1680	Strong	C=O Stretch	Carboxylic Acid
1600 - 1450	Medium	C=C Stretch	Aromatic Ring
1320 - 1210	Strong	C-O Stretch	Carboxylic Acid
950 - 910	Broad, Medium	O-H Bend	Carboxylic Acid
800 - 700	Strong	C-Br Stretch	Aryl Halide

Source: The data is based on typical vibrational frequencies for the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **5-Bromoisophthalic acid**

m/z	Relative Abundance (%)	Assignment
244/246	~100 / ~98	[M] ⁺ (Isotopic pattern for Br)
227/229	[M-OH] ⁺	
199/201	[M-COOH] ⁺	
166	[M-Br] ⁺	
121	[C ₆ H ₄ COOH] ⁺	
76	[C ₆ H ₄] ⁺	

Note: The molecular formula of **5-Bromoisophthalic acid** is C₈H₅BrO₄, with a molecular weight of approximately 245.03 g/mol .[1][3] The presence of bromine results in a characteristic

M/M+2 isotopic pattern.

Experimental Protocols

The data presented in this guide are acquired using standard spectroscopic techniques.

NMR Spectroscopy Protocol

Sample Preparation: A sample of 5-10 mg of **5-Bromoisophthalic acid** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , MeOD) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.^{[4][5]}

- ^1H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
- ^{13}C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak or TMS.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of **5-Bromoisophthalic acid** is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.^[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^{[6][7]}

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

- A background spectrum of the empty sample compartment is recorded.
- The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
- The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.^[6]

Mass Spectrometry Protocol (Electron Ionization - EI)

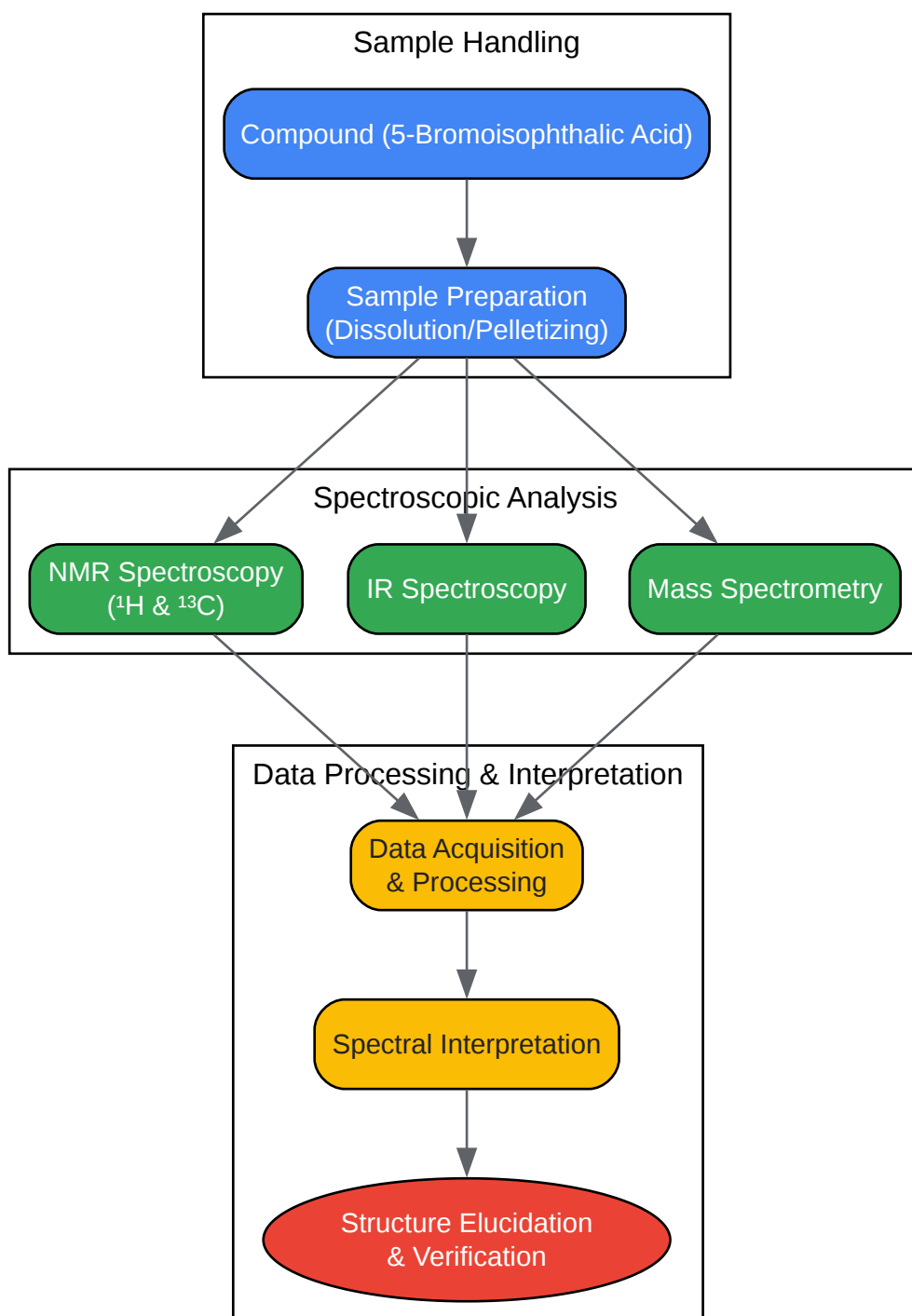
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

Ionization and Analysis:

- In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromoisophthalic acid**.



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Caption: Workflow for the spectroscopic characterization of **5-Bromoisophthalic acid**.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 5-Bromoisophthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171778#spectroscopic-data-of-5-bromoisophthalic-acid-nmr-ir-mass-spec]

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